5-ethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S2/c1-2-11-3-6-14(24-11)25(22,23)17-7-8-19-13(21)5-4-12(18-19)20-10-15-9-16-20/h3-6,9-10,17H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZOLBJTGUCECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by case studies and relevant research findings.
The compound has the following characteristics:
- CAS Number : 1448067-00-2
- Molecular Weight : 380.5 g/mol
- Structure : The compound features a thiophene ring, a sulfonamide group, and a triazole moiety which are known for their biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 0.68 μM |
| Triazole B | E. coli | 2.96 μM |
| Triazole C | P. aeruginosa | 1.5 μM |
The specific activity of this compound against these pathogens remains to be fully characterized; however, its structural components suggest potential efficacy.
Anticancer Activity
The triazole scaffold is recognized for its anticancer properties due to its ability to inhibit various kinases involved in cancer cell proliferation. A study highlighted that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitotic processes .
Case Study: Induction of Apoptosis
In vitro studies have shown that certain triazole derivatives can lead to increased rates of apoptosis in cancer cell lines. Specifically, compounds targeting the HSET (KIFC1) protein demonstrated significant cytotoxicity through the induction of multipolar spindle formation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-based compounds. Research indicates that modifications to the triazole ring and substituents can significantly affect potency and selectivity against target enzymes or receptors .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group on triazole | Increased potency |
| Alkyl chain length | Longer chains decrease activity |
| Substituents on phenyl rings | Electron-donating groups enhance activity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-ethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. Studies have shown that derivatives containing thiophene and triazole structures can effectively combat various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like vancomycin, indicating its potential as an effective antimicrobial agent.
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Cytotoxic Effects
In a comparative analysis involving several sulfonamide derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated a reduction in cell viability at concentrations above 10 µM .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural uniqueness lies in its hybrid architecture, combining a sulfonamide-substituted thiophene with a pyridazinone-triazole system. Below is a comparative analysis with analogous compounds from the literature:
Core Structure Variations
- Target Compound: Pyridazinone-triazole core. Advantage: Pyridazinone offers a planar, electron-deficient ring that may facilitate π-π stacking with aromatic residues in enzyme active sites. The triazole provides hydrogen-bond donor/acceptor sites.
- Compounds: Benzimidazo[1,2-b][1,2,4]triazol-4-yl cores. Example: 1-(perfluorophenyl)-2-(2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one.
Substituent Effects
- Target Compound : Thiophene-2-sulfonamide substituent.
- Role : The sulfonamide group enhances polarity and hydrogen-bonding capacity, improving target affinity and solubility.
- Compounds: Varied substituents (e.g., perfluorophenyl, thiazol-2-yl, bromophenyl). Bromophenyl: Introduces halogen bonding and steric bulk, which may improve target selectivity but increase molecular weight (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) .
Linker Modifications
- Target Compound: Ethyl linker between thiophene and pyridazinone-triazole. Impact: The short alkyl chain balances flexibility and rigidity, optimizing conformational adaptability for target binding.
- Compounds: Direct aryl-aryl linkages (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one).
Data Table: Structural and Hypothetical Property Comparison
*Molecular weights estimated based on structural analogs due to lack of explicit data in evidence.
Research Implications
The target compound’s design integrates features from multiple analogs in , suggesting a strategic optimization of solubility, flexibility, and binding affinity. The pyridazinone-triazole core may offer advantages over benzimidazotriazolyl systems in polar environments, while the ethyl linker could mitigate the rigidity seen in aryl-linked analogs. Future studies should prioritize synthesizing this compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to established analogs .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 5-ethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide requires disassembly into three primary intermediates:
- Pyridazinone core (6-oxo-1,6-dihydropyridazine)
- 1,2,4-Triazol-1-yl substituent
- 5-Ethylthiophene-2-sulfonamide ethyl linker
Retrosynthetic pathways prioritize the formation of the pyridazinone ring via cyclocondensation, followed by sequential functionalization at the 3- and 1-positions.
Synthesis of the Pyridazinone Core
The pyridazinone scaffold is synthesized through cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting ethyl levulinate with hydrazine hydrate in refluxing ethanol yields 6-oxo-1,6-dihydropyridazine. Alternative methods employ maleic anhydride and hydrazine under acidic conditions, though yields vary significantly (45–72%).
Optimization Insight : Anhydrous potassium carbonate in acetone enhances regioselectivity during cyclization, minimizing byproducts such as pyridazine-N-oxides.
Alkylation to Install the Ethyl Linker
The ethyl spacer is introduced via Mitsunobu reaction or nucleophilic displacement. Reacting 3-(1H-1,2,4-triazol-1-yl)-6-oxopyridazine with 2-bromoethylamine hydrobromide in the presence of triethylamine yields the N-ethyl intermediate.
Reagent Table :
| Reagent | Role | Stoichiometry | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromoethylamine HBr | Alkylating agent | 1.2 equiv | 60°C | 65% |
| Triethylamine | Base | 3.0 equiv | Reflux | — |
| Acetonitrile | Solvent | — | — | — |
Synthesis of 5-Ethylthiophene-2-Sulfonamide
Thiophene sulfonamide synthesis begins with sulfonation of 2-ethylthiophene using chlorosulfonic acid, followed by amidation. Key steps include:
- Sulfonation : 2-Ethylthiophene + ClSO3H → 5-ethylthiophene-2-sulfonyl chloride (0–5°C, 4 hours, 88% yield).
- Amidation : Sulfonyl chloride + ammonia → sulfonamide (THF, −10°C, 92% yield).
Final Coupling Reaction
The ethyl-linked pyridazinone and thiophene sulfonamide are coupled via a nucleophilic substitution or carbodiimide-mediated amidation. Patent WO2023245091A1 reports using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane to achieve 82% yield.
Critical Parameters :
- Molar Ratio : 1:1.1 (pyridazinone:sulfonamide)
- Reaction Time : 24 hours
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7)
Analytical Validation and Characterization
Successful synthesis is confirmed via:
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, triazole), 7.89 (d, J = 4.0 Hz, 1H, thiophene), 4.31 (t, J = 6.4 Hz, 2H, CH2).
- Mass Spectrometry : ESI-MS m/z 422.1 [M+H]+.
- HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN).
Challenges and Optimization Opportunities
- Low Triazole Substitution Yields : Mitigated using CuI catalysis.
- Sulfonamide Hydrolysis : Avoided by maintaining anhydrous conditions during coupling.
- Byproduct Formation : Reduced via slow addition of chlorosulfonic acid during sulfonation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SNAr with CuI catalysis | 78% | 98% | Moderate | High |
| Mitsunobu alkylation | 65% | 95% | Low | Moderate |
| DCC/NHS coupling | 82% | 98% | High | High |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 5-ethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?
- Methodological Answer : Optimize reaction conditions stepwise using techniques like Thin Layer Chromatography (TLC) to monitor intermediates. For example, adjust solvent polarity (e.g., THF vs. ethanol), temperature (e.g., reflux vs. room temperature), and catalyst loading. Evidence from similar sulfonamide syntheses suggests that yields improve when coupling reactions are performed under anhydrous conditions with coupling agents like EDCI/HOBt .
Q. What are the recommended techniques for structural characterization of this compound?
- Methodological Answer : Use X-ray crystallography (via SHELXL for refinement ) to resolve the 3D structure, complemented by - and -NMR for functional group verification. For sulfonamide moieties, IR spectroscopy can confirm S=O stretching vibrations (~1350–1150 cm) .
Q. How should initial biological screening for enzyme inhibition be conducted?
- Methodological Answer : Perform in vitro assays against targets like human leukocyte elastase (HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Measure IC values at pH 7.4 and compare with reference inhibitors like sivelestat. Similar pyridazine-triazole hybrids show inhibition at nanomolar ranges under these conditions .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond angles vs. theoretical models) be resolved?
- Methodological Answer : Use SHELXL’s robust refinement algorithms to iteratively adjust weighting schemes and exclude outliers. Cross-validate with density functional theory (DFT) calculations for bond geometry. For ambiguous regions (e.g., flexible ethyl linkers), employ molecular dynamics simulations to assess conformational stability .
Q. What strategies address discrepancies in enzyme inhibition data across studies?
- Methodological Answer : Validate assay conditions (pH, ionic strength) and confirm target specificity using knockout cell lines or isothermal titration calorimetry (ITC). For example, conflicting HLE inhibition results may arise from pH-dependent activity; test at pH 6.0–8.0 to identify optimal activity windows .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Synthesize analogs with modifications at key pharmacophoric sites (e.g., triazole substitution, ethyl linker length). Compare inhibitory activities and correlate with computational docking (e.g., AutoDock Vina) to map binding interactions. Evidence from related compounds shows that thiophene sulfonamide groups enhance HLE binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
